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Compound of Interest

4-Methoxy-3,5-
Compound Name:
dimethylbenzonitrile

Cat. No.: B116070

An In-depth Technical Guide to 4-Methoxy-3,5-
dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3,5-
dimethylbenzonitrile, a substituted aromatic nitrile of interest in organic synthesis and
potentially in medicinal chemistry. This document details its molecular structure,
physicochemical properties, and a proposed synthetic pathway. While experimental
spectroscopic data for this specific molecule is not readily available in the public domain, this
guide presents data for structurally related compounds to infer its characteristic spectral
features. The guide also includes detailed, generalized experimental protocols for its synthesis
and characterization, adhering to the requirements of a scientific audience.

Molecular Structure and Properties

4-Methoxy-3,5-dimethylbenzonitrile is an organic compound featuring a benzene ring
substituted with a methoxy group, two methyl groups, and a nitrile functional group.

Molecular Formula: Ci1o0H11NO
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Molecular Weight: 161.20 g/mol

CAS Number: 152775-45-6

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Methoxy-3,5-

dimethylbenzonitrile is presented in Table 1.

Property Value Source
Molecular Formula C10H11NO AiFChem[1]
Molecular Weight 161.20 g/mol AiFChem[1]
CAS Number 152775-45-6 AiFChem[1]
Appearance Solid (predicted)
Melting Point 49-53 °C Sigma-Aldrich[2]
Boiling Point Not available
Soluble in common organic
Solubility solvents (e.g., CHz2Cl2, CHCls,
Ethyl Acetate) (predicted)
4-methoxy-3,5- )
IUPAC Name ) . AiFChem[1]
dimethylbenzonitrile
SMILES COclc(C)ce(cclC)C#HN AiFChem[1]
InChl=1S/C10H11NO/c1-7-4-
InChl 9(6-11)5-8(2)10(7)12-3/h4- AiFChem[1]
5H,1-3H3
LOWLIBHYJIAZTN- _
InChl Key AiFChem[1]
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A plausible and efficient synthetic route to 4-Methoxy-3,5-dimethylbenzonitrile involves a
two-step process starting from 3,5-dimethyl-4-hydroxybenzaldehyde. The first step is the
conversion of the aldehyde to the corresponding nitrile, 3,5-dimethyl-4-hydroxybenzonitrile. The
second step is the O-methylation of the phenolic hydroxyl group to yield the final product.

Hydroxylamine Methylating Agent
(3,5-Dimethyl-4—hydro><ybenza|dehyde Dehydration 3,5—Dimethyl-4-hydro><ybenzonitriIe) Base > (4—Methoxy-3,5-dimethylbenzonitrilej

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Methoxy-3,5-dimethylbenzonitrile.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile from 3,5-Dimethyl-4-
hydroxybenzaldehyde

This procedure is adapted from a one-pot synthesis method for hydroxybenzonitriles.[3]
o Materials:

o 3,5-Dimethyl-4-hydroxybenzaldehyde

[e]

Hydroxylamine hydrochloride (NH20OH-HCI)

o

N,N-Dimethylformamide (DMF)

Water

[¢]

[e]

Ethyl acetate

[e]

Brine

e Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1
equivalents) in DMF.

Heat the reaction mixture to 110-130 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is consumed.

Cool the reaction mixture to room temperature and pour it into ice-water.

Extract the agueous mixture with ethyl acetate (3 x volume of the aqueous phase).
Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter and concentrate the organic phase under reduced pressure to obtain the crude 3,5-
dimethyl-4-hydroxybenzonitrile.

Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile from 3,5-Dimethyl-4-

hydroxybenzonitrile

This is a general procedure for the O-methylation of a phenolic compound.[4]

o Materials:

o

[e]

o

[¢]

[¢]

3,5-Dimethyl-4-hydroxybenzonitrile
Dimethyl carbonate (DMC)
1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU)
Methanol

Ethyl acetate
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o 1N Hydrochloric acid (HCI)

e Procedure:

o In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzonitrile (1 equivalent) in
dimethyl carbonate, which acts as both the solvent and the methylating agent.

o Add DBU (1.2 equivalents) to the solution.
o Heat the reaction mixture to 90 °C with magnetic stirring.
o Monitor the reaction by TLC.

o Once the reaction is complete, evaporate the solvent under reduced pressure. The
addition of methanol can facilitate the removal of DMC as an azeotrope.

o Dissolve the residue in ethyl acetate and wash with a 1N HCI solution.
o Wash the organic layer with water and brine.
o Dry the organic layer over anhydrous sodium sulfate.

o Filter and concentrate under reduced pressure to yield the crude 4-Methoxy-3,5-
dimethylbenzonitrile.

o Purify the product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As of the date of this document, experimental spectroscopic data for 4-Methoxy-3,5-
dimethylbenzonitrile is not available in peer-reviewed literature or major chemical databases.
The following sections provide predicted spectral characteristics based on the analysis of
structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons
around 3.8-4.0 ppm. The two methyl groups on the benzene ring will likely appear as a singlet
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at approximately 2.2-2.4 ppm. The two aromatic protons, being chemically equivalent, should
appear as a singlet in the aromatic region, likely between 7.0 and 7.5 ppm.

13C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom. The
nitrile carbon is expected in the range of 118-120 ppm. The aromatic carbons will have signals
between 110 and 160 ppm, with the carbon attached to the methoxy group being the most
downfield. The methoxy carbon should appear around 55-60 ppm, and the methyl carbons will
be observed at approximately 15-20 ppm.

Table 2: Predicted *H and 3C NMR Chemical Shifts for 4-Methoxy-3,5-dimethylbenzonitrile

Group Predicted *H Shift (ppm) Predicted **C Shift (ppm)
Methoxy (O-CHs) 3.8-4.0 (s, 3H) 55 - 60

Methyl (Ar-CHs) 2.2-2.4 (s, 6H) 15-20

Aromatic (Ar-H) 7.0-7.5(s, 2H) 110 - 160

Nitrile (-CN) - 118 - 120

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 3: Predicted IR Absorption Frequencies for 4-Methoxy-3,5-dimethylbenzonitrile

Functional Group Predicted Absorption Range (cm™?)
C=N (Nitrile stretch) 2220 - 2240
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic - CHs) 2850 - 3000
C=C (Aromatic) 1500 - 1600

1200 - 1275 (asymmetric), 1000 - 1075

C-O (Aryl ether) (symmetric)
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Mass Spectrometry (MS)

In a mass spectrum, 4-Methoxy-3,5-dimethylbenzonitrile is expected to show a prominent
molecular ion peak (M*) at m/z = 161. Common fragmentation patterns would likely involve the
loss of a methyl group ([M-15]*) or a methoxy group ([M-31]%).

Biological Activity

A thorough search of scientific literature and databases did not reveal any documented
biological activities or involvement in specific signaling pathways for 4-Methoxy-3,5-
dimethylbenzonitrile. Structurally related benzonitrile and methoxyphenyl compounds are
known to exhibit a wide range of biological effects, suggesting that this molecule could be a
candidate for future screening in drug discovery programs.

Conclusion

4-Methoxy-3,5-dimethylbenzonitrile is a readily synthesizable aromatic nitrile. This guide has
outlined its key properties and a practical synthetic route. While specific experimental data for
this compound remains to be published, the provided information, based on sound chemical
principles and data from analogous structures, serves as a valuable resource for researchers
interested in its synthesis and potential applications. Further experimental investigation is
warranted to fully characterize this molecule and explore its potential utility in various scientific
domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.jmchemsci.com/article_200464.html
https://www.jmchemsci.com/article_200464.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259620/
https://www.benchchem.com/product/b116070#molecular-structure-and-formula-of-4-methoxy-3-5-dimethylbenzonitrile
https://www.benchchem.com/product/b116070#molecular-structure-and-formula-of-4-methoxy-3-5-dimethylbenzonitrile
https://www.benchchem.com/product/b116070#molecular-structure-and-formula-of-4-methoxy-3-5-dimethylbenzonitrile
https://www.benchchem.com/product/b116070#molecular-structure-and-formula-of-4-methoxy-3-5-dimethylbenzonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b116070?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

